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Compound of Interest

Compound Name: 2,4-Heptadienal

Cat. No.: B1582088

An In-depth Technical Guide to (E,E)-2,4-Heptadienal: Chemical Properties and Structure

Introduction

(E,E)-2,4-Heptadienal is an organic compound belonging to the class of medium-chain,
polyunsaturated aldehydes.[1][2] It is characterized by a seven-carbon chain with two
conjugated double bonds at the second and fourth positions, both in the trans (E) configuration,
and a terminal aldehyde functional group.[1] At room temperature, it exists as a colorless to
pale yellow liquid with a distinct, pungent odor often described as fatty, green, or fishy.[1][3]

This compound is found naturally in a variety of foods and plants, including tea (Camellia
sinensis), broccoli, cabbage, and corn.[1] Its primary commercial application is as a flavoring
agent in the food industry, contributing to citrus, cake, and cinnamon flavor profiles.[1][4][5] In a
research context, it is used as a biochemical reagent and a standard for studies related to food
science, aroma chemistry, and lipid oxidation.[3][6] This guide provides a comprehensive
overview of its chemical structure, properties, and relevant experimental considerations for
researchers and drug development professionals.

Chemical Structure and Identifiers

The structure of (E,E)-2,4-Heptadienal is defined by its C7 carbon backbone, a terminal
aldehyde group, and two stereochemically defined double bonds. The "(E,E)" designation
specifies the trans geometry at both the C2-C3 and C4-C5 double bonds.
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Caption: 2D Structure of (E,E)-2,4-Heptadienal.

Table 1: Chemical Identifiers for (E,E)-2,4-Heptadienal
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Identifier Value Reference(s)
IUPAC Name (2E,4E)-hepta-2,4-dienal [1107]

CAS Number 4313-03-5 [71[8]
Molecular Formula C7H100 [7119]
Molecular Weight 110.15 g/mol [1107]

SMILES CC/C=C/C=C/C=0 [1]

InChl=1S/C7H100/c1-2-3-4-5-

InChl 6-7-8/h3-7H,2H2,1H3/b4-3+,6-  [7]
5+
SATICYYAWWYRAM-

InChlKey [7]

VNKDHWASSA-N

(2E,4E)-Hepta-2,4-dienal,
Synonyms , [11[7]
trans,trans-2,4-Heptadienal

Physical and Chemical Properties

(E,E)-2,4-Heptadienal is a hydrophobic molecule with limited solubility in water but good
solubility in organic solvents and fixed oils.[1][3] Its conjugated system of double bonds and the
aldehyde group are the primary determinants of its chemical reactivity, making it susceptible to
oxidation and addition reactions.[3]

Table 2: Physicochemical Properties of (E,E)-2,4-Heptadienal
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Property Value Conditions Reference(s)
Appearance Colorle.ss t.o pale Room Temperature [3]
yellow liquid

Odor Fatty, green, pungent [1][3]

Boiling Point 84 -845°C at 20 mmHg [5]

Density 0.822 - 0.828 g/cm3 at 25 °C [5]

Refractive Index 1.478 - 1.480 at 20 °C [5]

Flash Point ~65.6 °C (150 °F) Closed Cup [5]

Water Solubility

Insoluble / Limited

[1]3]

Solvent Solubility

Soluble

Ethanol, Ether, Fixed
Oils

[1]3]

Stability

Light Sensitive

[3]

Synthesis and Structural Analysis
Experimental Protocol: Synthesis

While several synthetic routes are possible, a common strategy for forming a,3-unsaturated

aldehydes is through an aldol condensation or a Wittig-type reaction. The following is a

representative protocol for a two-step synthesis starting from crotonaldehyde and propanal,

which would yield the target (E,E) isomer stereoselectively.

Step 1: Aldol Condensation

o Setup: A round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen

inlet is charged with a solution of crotonaldehyde in a suitable solvent (e.g., ethanol).

o Base Addition: A catalytic amount of a base (e.g., sodium hydroxide or pyrrolidine) is added

to the flask.

o Reactant Addition: Propanal is added dropwise to the stirred solution at a controlled

temperature (e.g., 0-10 °C) to manage the exothermic reaction.
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e Reaction: The mixture is stirred for several hours at room temperature, monitoring the
reaction progress by Thin Layer Chromatography (TLC).

e Workup: Upon completion, the reaction is quenched with a weak acid (e.g., dilute HCI) and
extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined,
washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
pressure.

Step 2: Purification
o Technique: The crude product is purified using flash column chromatography on silica gel.

e Eluent: A non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) is used to
elute the product.

« Isolation: Fractions containing the pure (E,E)-2,4-Heptadienal are identified by TLC,
combined, and the solvent is removed in vacuo to yield the final product.
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Caption: Generalized workflow for the synthesis of (E,E)-2,4-Heptadienal.

Experimental Protocol: Structural Analysis

Confirmation of the synthesized product's identity and purity is achieved through a combination
of spectroscopic techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic
proton (CHO, ~9.5 ppm), vinyl protons (=CH-, ~6.0-7.5 ppm), the allylic methylene protons
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(CHz), and the terminal methyl protons (CHs). The large coupling constants (J values)
between the vinyl protons will confirm the (E,E) stereochemistry.

o 13C NMR: The carbon NMR spectrum should display seven unique carbon signals,
including a downfield signal for the carbonyl carbon (~190 ppm) and four signals in the sp?
region for the double-bond carbons.

o Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the
molecular ion peak (M*) corresponding to the molecular weight of 110.15.[7] The
fragmentation pattern will be characteristic of an unsaturated aldehyde.

e Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for
the C=0 stretch of the conjugated aldehyde (~1685 cm~1), the C=C stretches of the
conjugated system (~1640 cm~1), and the C-H stretch of the aldehyde (~2720 cm™1).
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Caption: Standard workflow for structural analysis and verification.

Biological Role and Formation
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(E,E)-2,4-Heptadienal is recognized primarily for its organoleptic properties as a flavor
compound.[4] It is also a known secondary product of lipid peroxidation. Unsaturated fatty
acids, such as linoleic and linolenic acid, are susceptible to oxidation, leading to the formation
of hydroperoxides. These unstable intermediates can then degrade into a variety of smaller
volatile compounds, including (E,E)-2,4-Heptadienal.[10] This pathway is relevant in food
science, as it can lead to off-flavors, but also in biology, where lipid peroxidation is associated
with oxidative stress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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